PF-04880594

Catalog No.
S548765
CAS No.
M.F
C19H16F2N8
M. Wt
394.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
PF-04880594

Product Name

PF-04880594

IUPAC Name

3-[[4-[1-(2,2-difluoroethyl)-3-(1H-pyrrolo[2,3-b]pyridin-5-yl)pyrazol-4-yl]pyrimidin-2-yl]amino]propanenitrile

Molecular Formula

C19H16F2N8

Molecular Weight

394.4 g/mol

InChI

InChI=1S/C19H16F2N8/c20-16(21)11-29-10-14(15-3-7-25-19(27-15)24-5-1-4-22)17(28-29)13-8-12-2-6-23-18(12)26-9-13/h2-3,6-10,16H,1,5,11H2,(H,23,26)(H,24,25,27)

InChI Key

HFYMVDKBZONUOJ-UHFFFAOYSA-N

SMILES

C1=CNC2=NC=C(C=C21)C3=NN(C=C3C4=NC(=NC=C4)NCCC#N)CC(F)F

Solubility

Soluble in DMSO, not in water

Synonyms

PF04880594; PF-04880594; PF 04880594.

Canonical SMILES

C1=CNC2=NC=C(C=C21)C3=NN(C=C3C4=NC(=NC=C4)NCCC#N)CC(F)F

Description

The exact mass of the compound Propanenitrile, 3-[[4-[1-(2,2-difluoroethyl)-3-(1H-pyrrolo[2,3-b]pyridin-5-yl)-1H-pyrazol-4-yl]-2-pyrimidinyl]amino]- is 394.1466 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

PF-04880594 is a selective inhibitor of the rapidly accelerated fibrosarcoma (RAF) family of kinases, particularly targeting BRAF and CRAF. This compound has been studied for its potential therapeutic applications in treating various cancers, particularly those driven by mutations in the BRAF gene. Its structure allows it to interfere with the signaling pathways that promote tumor growth and survival, making it a candidate for targeted cancer therapies.

As with any new compound, safety information is likely not established for this specific molecule. However, caution should be exercised when handling any unknown compound. Aminopyrimidines can sometimes exhibit cytotoxicity (cell toxicity) []. Standard laboratory safety practices should always be followed when working with unknown compounds.

Future Research Directions

If this compound is indeed a novel research target, further studies would be required to elucidate its:

  • Synthesis and purification methods.
  • Physical and chemical properties.
  • In vitro and in vivo biological activity (if applicable).
  • Mechanism of action (if applicable).
  • Toxicity profile.

PF-04880594 primarily functions through competitive inhibition of the ATP-binding site of RAF kinases. Upon binding, it prevents the phosphorylation of downstream targets involved in the mitogen-activated protein kinase (MAPK) pathway. This inhibition leads to a decrease in cell proliferation and survival signals in cancer cells. The compound has been shown to induce ERK (extracellular signal-regulated kinase) phosphorylation and BRAF-CRAF dimerization, which are critical events in the signaling cascade that promotes tumorigenesis .

Biologically, PF-04880594 exhibits potent anti-tumor activity against various cancer cell lines with BRAF mutations. Studies have demonstrated its ability to inhibit cell proliferation and induce apoptosis in these cells. Additionally, it has been observed to cause epithelial tissue hyperplasia, a condition characterized by an increase in the number of cells, which may be a side effect associated with its mechanism of action .

  • Formation of key intermediates: Utilizing reactions such as amide coupling and cyclization.
  • Purification: Employing chromatographic techniques to isolate the desired product.
  • Characterization: Using methods like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm the structure and purity of the compound.

The specific synthetic route may vary depending on the desired yield and purity levels.

PF-04880594 is primarily explored for its applications in oncology, particularly for treating cancers associated with BRAF mutations, such as melanoma and colorectal cancer. It is also being investigated for potential use in combination therapies to enhance efficacy against resistant cancer types. Clinical trials have been conducted to assess its safety profile and therapeutic effectiveness.

Interaction studies involving PF-04880594 have focused on its effects on various cellular pathways. Key findings include:

  • ERK Pathway Modulation: The compound's ability to modulate ERK phosphorylation indicates its role in altering cellular signaling dynamics.
  • Dimerization Effects: Studies have shown that PF-04880594 can induce BRAF-CRAF dimerization, which may lead to unintended activation of survival pathways in some contexts .

These interactions highlight the complexity of targeting RAF kinases and underscore the need for further research into its pharmacodynamics.

When comparing PF-04880594 with other RAF inhibitors, several compounds exhibit similar mechanisms but differ in selectivity and potency:

Compound NameSelectivityPotency (IC50)Unique Features
VemurafenibBRAF selective0.1 µMFirst FDA-approved BRAF inhibitor
DabrafenibBRAF selective0.3 µMUsed for melanoma treatment
SorafenibMulti-target0.5 µMInhibits multiple kinases including VEGFR

Uniqueness of PF-04880594:
PF-04880594 stands out due to its selective inhibition of both BRAF and CRAF, potentially offering a broader therapeutic window compared to other inhibitors that primarily target only one variant. Its distinct mechanism of inducing hyperplasia may also provide insights into compensatory mechanisms within tumor biology.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

2.6

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

2

Exact Mass

394.14659887 g/mol

Monoisotopic Mass

394.14659887 g/mol

Heavy Atom Count

29

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2023-08-15
1: Torti VR, Wojciechowicz D, Hu W, John-Baptiste A, Evering W, Troche G, Marroquin LD, Smeal T, Yamazaki S, Palmer CL, Burns-Naas LA, Bagrodia S. Epithelial tissue hyperplasia induced by the RAF inhibitor PF-04880594 is attenuated by a clinically well-tolerated dose of the mek inhibitor PD-0325901. Mol Cancer Ther. 2012 Oct;11(10):2274-83. doi: 10.1158/1535-7163.MCT-11-0984. Epub 2012 Jul 2. PubMed PMID: 22752429.
2: Lee NV, Lira ME, Pavlicek A, Ye J, Buckman D, Bagrodia S, Srinivasa SP, Zhao Y, Aparicio S, Rejto PA, Christensen JG, Ching KA. A novel SND1-BRAF fusion confers resistance to c-Met inhibitor PF-04217903 in GTL16 cells though MAPK activation. PLoS One. 2012;7(6):e39653. doi:  10.1371/journal.pone.0039653. Epub 2012 Jun 22. PubMed PMID: 22745804; PubMed Central PMCID: PMC3382171.

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